Lipophilicity Differentiation (XLogP3): 2-Cyclopropylethane-1-sulfonyl chloride vs. Ethanesulfonyl Chloride
2-Cyclopropylethane-1-sulfonyl chloride exhibits a computed XLogP3 of 1.9, which is approximately 1.1 log units higher than that of ethanesulfonyl chloride (XLogP ≈ 0.8) [1] [2]. This difference, approximately 12-fold in partition coefficient, is driven by the additional three sp³ carbons of the cyclopropyl ring, offering a balanced lipophilicity suitable for cell permeability while maintaining aqueous solubility. This positions the compound as a superior intermediate for designing brain-penetrant or moderately lipophilic sulfonamide drug candidates.
| Evidence Dimension | Partition coefficient (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Ethanesulfonyl chloride: XLogP ≈ 0.8 |
| Quantified Difference | Δ XLogP ≈ +1.1 (~12× higher lipophilicity) |
| Conditions | Computed by PubChem XLogP3 algorithm (2025 release) |
Why This Matters
The ~12× higher lipophilicity directly influences membrane permeability and target binding, making the cyclopropyl building block the preferred choice when moderate logD is required for CNS or cellular activity.
- [1] PubChem. (2026). Compound Summary for CID 55279594: 2-Cyclopropylethane-1-sulfonyl chloride. XLogP3 = 1.9. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/55279594 View Source
- [2] PubChem. (2025). Compound Summary for Ethanesulfonyl chloride (CID 24845278). XLogP ≈ 0.8. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/24845278 View Source
